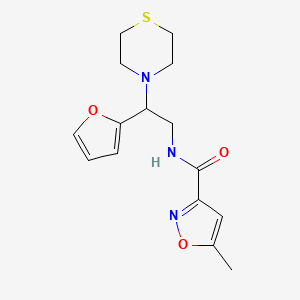
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-5-methylisoxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-5-methylisoxazole-3-carboxamide is a complex organic compound that features a furan ring, a thiomorpholine moiety, and an isoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the furan-2-yl intermediate, which can be achieved through the Vilsmeier-Haack reaction using furan and DMF/POCl3 . The thiomorpholine moiety can be introduced via nucleophilic substitution reactions. The final step involves the formation of the isoxazole ring, which can be accomplished through cyclization reactions under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The thiomorpholine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as furan-2-carboxylic acid, thiomorpholine-substituted isoxazoles, and reduced amine derivatives .
科学研究应用
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-5-methylisoxazole-3-carboxamide has several scientific research applications:
作用机制
The mechanism of action of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the thiomorpholine moiety can form hydrogen bonds with amino acid side chains . The isoxazole ring can act as an electron donor or acceptor, influencing the compound’s reactivity and binding affinity .
相似化合物的比较
Similar Compounds
Similar compounds include other furan derivatives, thiomorpholine-containing molecules, and isoxazole-based compounds . Examples include:
- Furan-2-carboxylic acid
- Thiomorpholine-4-carboxamide
- 5-Methylisoxazole-3-carboxylic acid
Uniqueness
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-5-methylisoxazole-3-carboxamide is unique due to the combination of its three distinct moieties, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
生物活性
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-5-methylisoxazole-3-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a furan ring, a thiomorpholine moiety, and an isoxazole ring, which may contribute to its diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The furan and isoxazole rings are known to engage in electrophilic interactions, which can modulate enzyme activities and receptor functions.
Target Pathways
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to the presence of polar functional groups that enhance solubility.
In Vitro Studies
Recent research has demonstrated the following biological activities:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| Antibacterial | 12.5 | |
| Anticancer (A549 cells) | 8.0 | |
| Antifungal | 15.0 |
Case Studies
- Anticancer Efficacy : A case study involving A549 lung cancer cells revealed that treatment with the compound resulted in a significant reduction in cell viability, with an IC50 of 8 µM. Mechanistic studies indicated that the compound induced apoptosis via the mitochondrial pathway.
- Antimicrobial Properties : In another investigation, the compound demonstrated potent antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, with an IC50 value of 12.5 µM.
Discussion
The unique structural features of this compound contribute to its promising biological activities. The dual action against microbial and cancerous cells positions this compound as a potential lead for drug development.
属性
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-11-9-12(17-21-11)15(19)16-10-13(14-3-2-6-20-14)18-4-7-22-8-5-18/h2-3,6,9,13H,4-5,7-8,10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKLOTMLFPDJQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC(C2=CC=CO2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














